

Spectroscopic Profile of 1,8-Diiodooctane: A Technical Guide

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Compound of Interest

Compound Name: 1,8-Diiodooctane

Cat. No.: B1585395

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This guide provides a comprehensive overview of the spectroscopic data for **1,8-diiodooctane**, tailored for researchers, scientists, and professionals in drug development. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, including detailed experimental protocols and a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **1,8-diiodooctane**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,8-diiodooctane** is characterized by distinct signals corresponding to the different proton environments in the alkyl chain.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.19	Triplet	4H	I-CH ₂ -
1.83	Quintet	4H	I-CH ₂ -CH ₂ -
1.41	Multiplet	4H	I-CH ₂ -CH ₂ -CH ₂ -
1.32	Multiplet	4H	I-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

Data obtained in CDCl_3 at 90 MHz.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of **1,8-diiodooctane**, four distinct carbon signals are expected.

Chemical Shift (δ) ppm	Assignment
33.5	$\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-I}$
30.4	$\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-I}$
28.3	$\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-I}$
7.3	$\text{CH}_2\text{-I}$

Note: Specific publicly available assigned spectral data is limited. The assignments are based on typical chemical shifts for iodoalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of **1,8-diiodooctane** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
2925	C-H stretch (asymmetric)	Alkane (CH_2)
2853	C-H stretch (symmetric)	Alkane (CH_2)
1465	C-H bend (scissoring)	Alkane (CH_2)
1255	C-H wag	Alkane (CH_2)
725	C-H rock	Alkane ($-(\text{CH}_2)_n$, $n \geq 4$)
~500-600	C-I stretch	Iodoalkane

Note: The C-I stretch is typically weak and falls in the lower frequency region of the spectrum.

Mass Spectrometry

Mass spectrometry of **1,8-diiodooctane** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
366	9.6	[M] ⁺ (Molecular Ion)
239	23.5	[M-I] ⁺
183	24.9	[C ₄ H ₈ I] ⁺
169	17.8	[C ₃ H ₆ I] ⁺
155	33.8	[C ₂ H ₄ I] ⁺
111	47.9	[C ₈ H ₁₅] ⁺
69	82.5	[C ₅ H ₉] ⁺
55	87.7	[C ₄ H ₇] ⁺
41	100.0	[C ₃ H ₅] ⁺

Data obtained by Electron Ionization (EI) at 75 eV.

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **1,8-diiodooctane** was prepared by dissolving approximately 20-30 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of 90 MHz. For the ¹H NMR spectrum, standard

acquisition parameters were used. For the ^{13}C NMR spectrum, a proton-decoupled sequence was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **1,8-diodooctane** liquid was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates was acquired first and automatically subtracted from the sample spectrum. The spectrum was typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

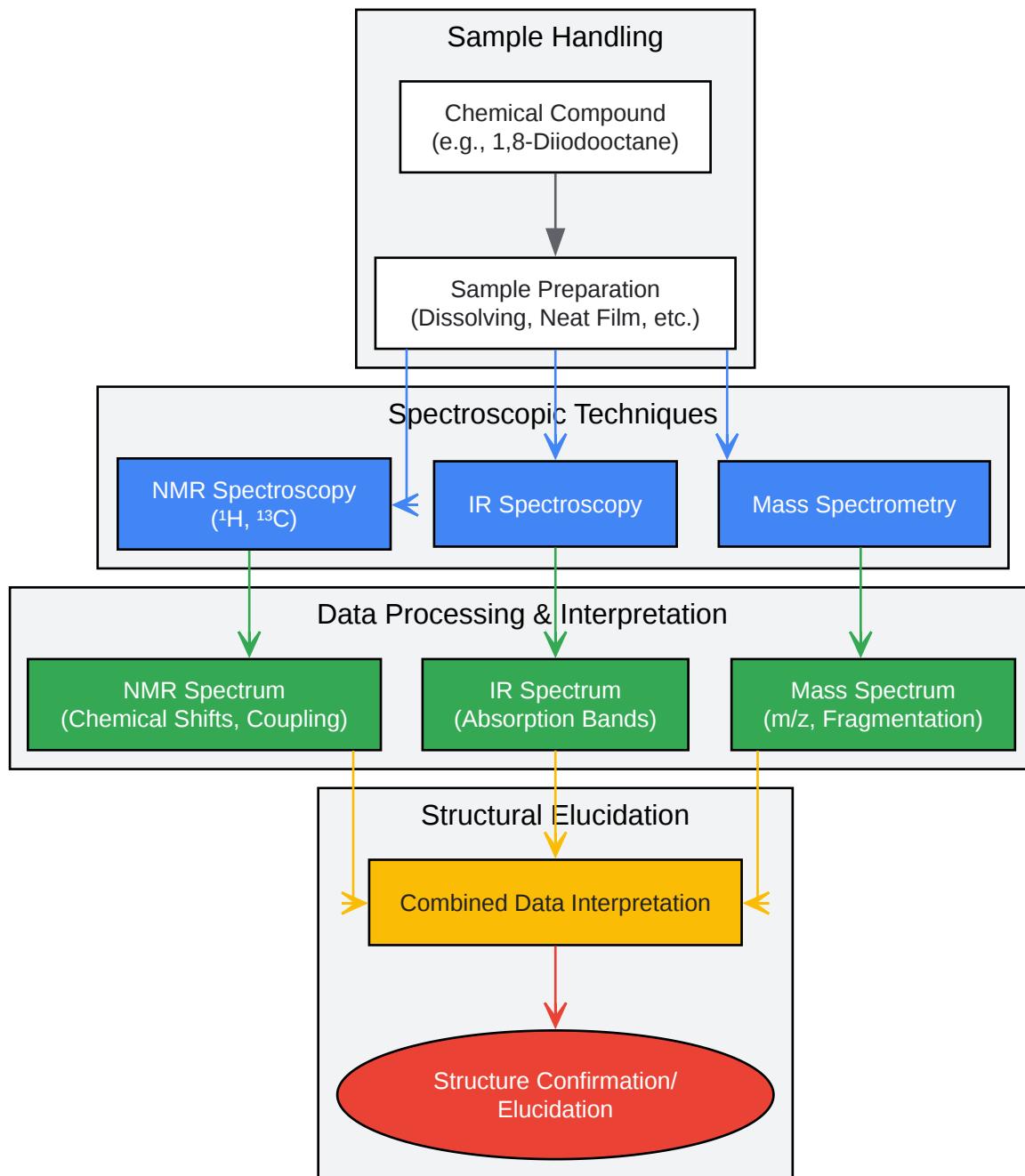
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used to generate ions. The sample was heated to 170°C, with the ion source at 260°C. An electron beam with an energy of 70 eV was used to bombard the sample molecules.

Mass Analysis and Detection: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measured the abundance of each ion, and the data was plotted as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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